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(R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate Documentation Hub

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  • Product: (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate
  • CAS: 166742-97-8

Core Science & Biosynthesis

Foundational

mechanism of action of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate

An In-Depth Technical Guide to the Putative Mechanism of Action of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine Maleate Disclaimer: As of March 2026, direct pharmacological and mechanistic data for (R)-N-methyl-1,2,3,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine Maleate

Disclaimer: As of March 2026, direct pharmacological and mechanistic data for (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate is not available in the public scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on the known pharmacology of structurally related tetrahydroquinoline and tetrahydroisoquinoline analogues. The experimental protocols provided are general methodologies for characterizing the bioactivity of a novel chemical entity with a similar scaffold.

The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with various biological targets. While its isomer, the 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus, is more extensively studied and known for its presence in natural products and its role as a neuromodulator, the tetrahydroquinoline framework also exhibits a wide range of pharmacological activities.[2][3]

This guide will explore the potential mechanism of action of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate, a specific, but currently uncharacterized, derivative. Our analysis will draw upon the pharmacology of related compounds to build a scientifically grounded hypothesis.

Chemical Structure and Isomeric Considerations

It is crucial to distinguish between the tetrahydroquinoline and tetrahydroisoquinoline scaffolds. In tetrahydroquinoline, the nitrogen atom is part of the six-membered heterocyclic ring fused to the benzene ring at positions 1 and 2. In the isomeric tetrahydroisoquinolines, the nitrogen is at position 2. This seemingly small difference significantly alters the shape and electronic properties of the molecule, leading to distinct pharmacological profiles.

The subject of this guide is an N-methylated 3-amino derivative of the tetrahydroquinoline core. The stereochemistry at the 3-position, designated as (R), will be a critical determinant of its interaction with chiral biological targets such as receptors and enzymes. The maleate salt form is used to improve the compound's solubility and stability.

Hypothesized Mechanism of Action: A Multi-Target Hypothesis

Based on the pharmacology of related tetrahydroquinolines and the broader class of tetrahydroisoquinolines, we can postulate a multi-target mechanism of action for (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate. The primary hypothesized targets include:

  • NMDA Receptor Modulation: Several tetrahydroquinoline derivatives have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine binding site.[4] Overactivation of NMDA receptors is implicated in excitotoxicity and neuronal damage in various neurological disorders. Antagonism at the glycine site offers a modulatory approach to dampening excessive NMDA receptor activity.

  • Monoamine Oxidase (MAO) Inhibition: The structurally related 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is a known reversible inhibitor of both MAO-A and MAO-B, with a preference for MAO-A.[5] MAO enzymes are responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO can lead to increased synaptic availability of these neurotransmitters, a mechanism utilized by several antidepressant and anti-Parkinsonian drugs.

  • Dopaminergic System Modulation: 1MeTIQ has been shown to modulate dopamine metabolism, increasing the levels of dopamine and its metabolite 3-methoxytyramine in the striatum.[6] This effect is stereospecific, with the (R)- and (S)-enantiomers having different impacts on dopamine turnover. It is plausible that (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine could also interact with the dopaminergic system, potentially affecting dopamine synthesis, release, or reuptake.

  • Neuroprotective Effects: The combination of NMDA receptor antagonism and MAO inhibition strongly suggests a potential for neuroprotective activity. By reducing excitotoxicity and oxidative stress (a byproduct of MAO activity), the compound could protect neurons from damage in models of neurodegenerative diseases.[6][7] 1MeTIQ has demonstrated neuroprotective effects against toxins like MPP+ and rotenone.[5][8]

Proposed Signaling Pathways

To visualize the hypothesized mechanism of action, the following signaling pathways are proposed:

NMDA_Receptor_Modulation cluster_0 Postsynaptic Neuron NMDA_Receptor NMDA Receptor Ca_Channel Ca2+ Channel (Open) NMDA_Receptor->Ca_Channel Activates Excitotoxicity Excitotoxicity Ca_Channel->Excitotoxicity Leads to Glutamate Glutamate Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Compound (R)-N-methyl-1,2,3,4- tetrahydroquinolin-3-amine Compound->NMDA_Receptor Antagonizes (Glycine Site)

Caption: Hypothesized antagonism of the NMDA receptor by (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine.

MAO_Inhibition cluster_1 Presynaptic Neuron Dopamine Dopamine MAO Monoamine Oxidase (MAO-A/B) Dopamine->MAO Degraded by Increased_Dopamine Increased Synaptic Dopamine Metabolites Inactive Metabolites MAO->Metabolites Compound (R)-N-methyl-1,2,3,4- tetrahydroquinolin-3-amine Compound->MAO Inhibits

Caption: Putative inhibition of monoamine oxidase (MAO) leading to increased dopamine levels.

Experimental Protocols for Mechanism of Action Elucidation

The following section outlines key experimental workflows to investigate the hypothesized mechanisms of action.

Workflow for MoA Characterization

MoA_Workflow Start Novel Compound: (R)-N-methyl-1,2,3,4- tetrahydroquinolin-3-amine Binding_Assays In Vitro Binding Assays (NMDA, MAO, Dopamine Transporter) Start->Binding_Assays Functional_Assays In Vitro Functional Assays (Enzyme Inhibition, Ca2+ Flux) Binding_Assays->Functional_Assays Cellular_Assays Cell-Based Assays (Neuroprotection, Neurotransmitter Release) Functional_Assays->Cellular_Assays In_Vivo_Studies In Vivo Animal Models (Behavior, Microdialysis) Cellular_Assays->In_Vivo_Studies Data_Analysis Data Analysis and MoA Hypothesis Refinement In_Vivo_Studies->Data_Analysis

Caption: General experimental workflow for characterizing the mechanism of action.

Protocol: NMDA Receptor Glycine Site Binding Assay

Objective: To determine the binding affinity of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate for the NMDA receptor glycine site.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue by homogenization and differential centrifugation.

  • Radioligand Binding: Incubate the brain membranes with a known concentration of a radiolabeled glycine site antagonist (e.g., [³H]DCKA) in the presence of varying concentrations of the test compound.

  • Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Protocol: MAO-A and MAO-B Inhibition Assay

Objective: To assess the inhibitory potency and selectivity of the compound against the two major isoforms of monoamine oxidase.

Methodology:

  • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes or mitochondrial fractions from rat liver (for MAO-B) and brain (for MAO-A).

  • Substrate and Detection: Employ a fluorometric assay using a non-fluorescent MAO substrate that is converted into a highly fluorescent product upon oxidation by MAO.

  • Assay Procedure: Pre-incubate the MAO enzyme with various concentrations of the test compound. Initiate the reaction by adding the substrate.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC₅₀ values for both MAO-A and MAO-B to assess potency and selectivity.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of data that would be generated from the above experiments to characterize the compound's pharmacological profile.

ParameterTargetValue (Hypothetical)
Ki (nM) NMDA Receptor (Glycine Site)150
IC₅₀ (nM) MAO-A85
IC₅₀ (nM) MAO-B500
Selectivity MAO-A vs. MAO-B5.9-fold
Neuroprotection MPP+ induced toxicityEC₅₀ = 250 nM

Synthesis of the Tetrahydroquinoline Core

The synthesis of 1,2,3,4-tetrahydroquinolines can be achieved through various synthetic routes. A common and efficient method is the domino reaction involving the reduction of a nitro group followed by reductive amination and cyclization.[1] Other approaches include the Pictet-Spengler reaction for the synthesis of the isomeric tetrahydroisoquinolines.[3] The specific synthesis of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine would likely involve asymmetric synthesis or chiral resolution to obtain the desired (R)-enantiomer.

Conclusion and Future Directions

(R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate is a novel compound with a chemical scaffold that suggests a potential for complex pharmacology. Based on the analysis of related compounds, a plausible mechanism of action involves a combination of NMDA receptor antagonism at the glycine site and inhibition of monoamine oxidase, particularly the MAO-A isoform. These actions could lead to neuroprotective effects and modulation of monoaminergic neurotransmission.

To validate this hypothesis, the experimental protocols outlined in this guide should be conducted. Further studies should also investigate the compound's effects on other potential targets, its pharmacokinetic profile, and its efficacy in relevant animal models of neurological and psychiatric disorders. The elucidation of the precise mechanism of action of this compound could pave the way for the development of new therapeutics for a range of central nervous system disorders.

References

  • Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 91-103. [Link]

  • Piri, F., et al. (2005). Synthesis of N-(4-Methyl-1,2,3,4-tetrahydro-2 quinolinyl)-N-aryl Amines. ChemInform, 36(32). [Link]

  • Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6433-6455. [Link]

  • Sebhat, I. K., et al. (2002). Design and pharmacology of N-[(3R)-1,2,3,4-tetrahydroisoquinolinium- 3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)- 2-[4-cyclohexyl-4-(1H-1,2,4-triazol- 1-ylmethyl)piperidin-1-yl]-2-oxoethylamine (1), a potent, selective, melanocortin subtype-4 receptor agonist. Journal of Medicinal Chemistry, 45(21), 4589-4593. [Link]

  • Zarghi, A., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(8), 6433-6455. [Link]

  • Carrasco, M. C., et al. (2000). The endogenous amine 1-methyl-1,2,3,4- tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP(+). Journal of Neurochemistry, 75(1), 65-71. [Link]

  • Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2013). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 91-103. [Link]

  • Singh, A., & Kumar, R. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2). [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]

  • Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Amine With Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 91-103. [Link]

  • NextSDS. (n.d.). (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-aMine. [Link]

  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 723-744. [Link]

  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 723-744. [Link]

  • Leeson, P. D., et al. (1994). Synthesis and Structure−Activity Relationships of 1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-Oximes: Novel and Highly Potent Antagonists for NMDA Receptor Glycine Site. Journal of Medicinal Chemistry, 37(24), 4058-4069. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Chlorpheniramine Maleate? [Link]

  • Wikipedia. (2025, August 2). (RS)-1-benzyl-1,2,3,4-tetrahydroisoquinoline N-methyltransferase. [Link]

  • Antkiewicz-Michaluk, L., et al. (2009). 1-Methyl-1,2,3,4-tetrahydroisoquinoline Antagonizes a Rise in Brain Dopamine Metabolism, Glutamate Release in Frontal Cortex and Locomotor Hyperactivity Produced by MK-801 but Not the Disruptions of Prepulse Inhibition, and Impairment of Working Memory in Rat. Neurotoxicity Research, 16(4), 390-407. [Link]

Sources

Exploratory

Technical Whitepaper: In Vivo Toxicity and Pharmacological Profile of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine Maleate

Executive Summary (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate (CAS 166742-97-8) is a highly specialized chiral bicyclic scaffold[1]. In the realm of neuropharmacology, it serves as the foundational pharmacoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate (CAS 166742-97-8) is a highly specialized chiral bicyclic scaffold[1]. In the realm of neuropharmacology, it serves as the foundational pharmacophore for several highly selective Dopamine D2/D3 receptor agonists, most notably 2[2]. Understanding the toxicity profile of this tetrahydroquinoline (THQ) derivative is paramount for drug development professionals designing novel dopaminergic therapeutics or evaluating the off-target effects of THQ-based chemical libraries. This whitepaper synthesizes the mechanistic causality, in vivo toxicity markers, and standardized, self-validating experimental protocols for evaluating this compound in animal models.

Pharmacological Grounding & Mechanism of Action

The core toxicity of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate is a direct extension of its primary pharmacodynamic mechanism: potent and selective agonism at the Dopamine D2 receptor (D2R) orthosteric binding site.

Unlike pan-monoaminergic ligands, the THQ scaffold lacks the highly basic amine presentation that typically drives promiscuous binding, granting it unprecedented D2R selectivity[2]. Upon binding, it triggers a Gαi/o-coupled signaling cascade, inhibiting adenylyl cyclase and reducing intracellular cAMP. In animal models, the hyperactivation of this pathway in the striatum and hypothalamus drives the primary observable toxicities: profound hypothermia and behavioral stereotypy[3].

G THQ (R)-N-methyl-THQ Maleate (Agonist) D2R Dopamine D2 Receptor THQ->D2R Binds OBS Gi Gαi/o Protein (Activation) D2R->Gi Activates AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP Reduces PKA ↓ PKA Activity cAMP->PKA Downregulates Tox Toxicity / Phenotype: Hypothermia & Stereotypy PKA->Tox Induces

Fig 1: D2R-mediated signaling cascade induced by THQ-based agonists leading to in vivo phenotypes.

In Vivo Toxicity Profile in Animal Models

Neurological and Behavioral Toxicity

In rodent models (Sprague-Dawley rats and C57BL/6 mice), acute administration of THQ-based D2 agonists induces a characteristic biphasic behavioral response[4].

  • Hypothermia: A hallmark of D2R overactivation. Subcutaneous administration rapidly induces a core body temperature drop of >1.0 °C within 60 minutes[3].

  • Stereotypy and Locomotor Sensitization: High doses elicit continuous sniffing, rearing, and rotational behavior, particularly in 6-hydroxydopamine (6-OHDA) lesioned models[4].

  • Emesis: In ferret and non-human primate models, dopaminergic THQ derivatives trigger the chemoreceptor trigger zone (CTZ), leading to dose-dependent emesis, which is a primary dose-limiting toxicity in clinical translation.

Hepatotoxicity and Metabolic Clearance

The tetrahydroquinoline core undergoes extensive hepatic first-pass metabolism. Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4 homologs in rodents) mediate the hydroxylation and subsequent glucuronidation of the THQ ring[5].

  • Hepatic Enzyme Elevation: While the base THQ scaffold is generally well-tolerated compared to traditional quinolines, high-dose chronic administration can lead to transient elevations in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)[5].

  • Clearance: The compound exhibits rapid clearance in murine models, necessitating frequent dosing which compounds the risk of cumulative hepatic stress.

Quantitative Toxicity Data Summary

Toxicity ParameterAnimal ModelRouteThreshold DosePhenotypic Observation
Hypothermia Sprague-Dawley RatS.C.1.0 - 3.2 mg/kgCore temperature drop >1.0 °C within 60 mins[3]
Stereotypy 6-OHDA Lesioned RatS.C.≥12.5 µmol/kgProfound, sustained rotational behavior[4]
Locomotor Sensitization Long-Evans RatI.P.12.1 µmol/kgElevation of striatal acetylcholine and horizontal activity[4]
Hepatotoxicity HepG2 / MurineOral>50 mg/kg (Chronic)Transient elevation in ALT/AST; THQ ring hydroxylation[5]

Experimental Protocols: Self-Validating Toxicity Workflows

To ensure scientific integrity, the evaluation of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate must follow a self-validating protocol where behavioral data is cross-referenced with telemetry and pharmacokinetic profiling.

Workflow Dose Dosing Phase (SC / IP Admin) Tele Telemetry (Temp & HR) Dose->Tele Behav Behavioral (Stereotypy) Dose->Behav Metab Metabolic (LC-MS/MS) Dose->Metab Histo Histopathology (Liver/Brain) Metab->Histo

Fig 2: In vivo toxicity assessment workflow for THQ-derivatives in rodent models.

Protocol 1: Acute D2-Mediated Hypothermia and Telemetry Assessment

Rationale: Core body temperature is a highly reproducible, non-subjective biomarker for D2R target engagement and acute central toxicity.

  • Preparation: Implant telemetry probes (e.g., Data Sciences International) into the peritoneal cavity of adult male Sprague-Dawley rats. Allow 7 days for surgical recovery.

  • Formulation: The maleate salt provides excellent aqueous stability. Dissolve the compound in a vehicle of 10% N-methyl-2-pyrrolidone (NMP), 20% PEG400, and 70% water containing 25% β-cyclodextrin to ensure complete, uniform solubility[3].

  • Administration: Administer the compound subcutaneously (s.c.) at escalating doses (0.1, 1.0, 3.2, and 10 mg/kg).

  • Data Acquisition: Record core temperature and heart rate continuously for 4 hours post-injection. A drop of ≥1.0 °C confirms D2-mediated autonomic toxicity[3].

  • Validation (Self-Correction): Pre-treat a control cohort with a highly selective D2 antagonist (e.g., 3, 3.2 mg/kg) 30 minutes prior to dosing. Complete reversal of hypothermia validates that the observed toxicity is strictly receptor-mediated and not a result of off-target cytotoxic shock[3].

Protocol 2: LC-MS/MS Metabolic Profiling and Hepatotoxicity Screen

Rationale: Rapid clearance of THQ derivatives often masks chronic toxicity; quantifying metabolites ensures accurate exposure modeling before assigning a "No Observed Adverse Effect Level" (NOAEL).

  • Sampling: Collect blood via tail vein at 15, 30, 60, 120, and 240 minutes post-dose. Extract plasma via centrifugation (4°C, 3000g).

  • Quantification: Utilize LC-MS/MS to quantify the parent compound and its hydroxylated THQ metabolites to establish the pharmacokinetic area under the curve (AUC).

  • Biochemical Assay: At 24 hours post-dose, euthanize the subjects and collect serum. Run colorimetric assays for ALT and AST. Values >3x baseline indicate acute THQ-induced hepatotoxicity[5].

References

  • Product Index - AA Blocks (166742-97-8) Source: AA Blocks URL:[Link]

  • Novel Analogues of (R)-5-(Methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (Sumanirole) Provide Clues to Dopamine D2/D3 Receptor Agonist Selectivity Source: ACS Publications / NIH PMC URL:[Link]

  • Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease Source: PubMed / ASPET URL:[Link]

  • Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity Source: ACS Publications URL:[Link]

  • The hepatoprotective effect of 4-phenyltetrahydroquinolines on carbon tetrachloride induced hepatotoxicity in rats through autophagy inhibition Source: PMC URL:[Link]

Sources

Foundational

Biosynthesis, Asymmetric Assembly, and Metabolic Profiling of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine

Structural Significance & Neuropharmacological Context The compound (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine is a highly privileged chiral aza-heterocyclic scaffold. It serves as the critical pharmacophore embedde...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Significance & Neuropharmacological Context

The compound (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine is a highly privileged chiral aza-heterocyclic scaffold. It serves as the critical pharmacophore embedded within several advanced neuroactive agents, most notably sumanirole (PNU-95666) , which is the first highly selective dopamine D2 receptor full agonist discovered for the treatment of Parkinson's disease and restless leg syndrome[1].

The absolute (R)-configuration at the C3 position of the tetrahydroquinoline (THQ) ring is non-negotiable for target engagement; it dictates the spatial orientation of the basic amine, allowing it to form a critical salt bridge with the conserved aspartate residue (Asp114) in the orthosteric binding pocket of the D2 receptor[1]. Understanding both the stereoselective assembly and the in vivo metabolic fate of this scaffold is paramount for medicinal chemists seeking to design next-generation dopaminergic therapeutics with optimized pharmacokinetic profiles.

Asymmetric Biosynthesis and Chemoenzymatic Pathways

Historically, the synthesis of the (R)-THQ core relied on the "chiral pool" approach, utilizing D-phenylalanine as the starting material and subjecting it to sequential oxidative cyclization mediated by hypervalent iodine (e.g., PhI(O2CCF3)2)[1]. However, modern synthetic and biocatalytic methodologies have evolved to provide more atom-economical and scalable routes.

Organocatalytic Asymmetric Assembly

A breakthrough in the synthesis of this scaffold involves the D-proline-catalyzed asymmetric α -functionalization of o-nitrohydrocinnamaldehydes[2]. The Causality of Stereocontrol: D-proline acts as a bifunctional organocatalyst. The secondary amine condenses with the aldehyde to form a nucleophilic enamine. The rigid pyrrolidine ring sterically shields the Re face of the enamine, while the carboxylic acid moiety directs the incoming electrophile via hydrogen bonding to the Si face. This precise spatial arrangement forces the reaction to establish the (R)-stereocenter with >95% enantiomeric excess (ee). Subsequent one-pot reductive cyclization (using H2 and Pd/C) reduces the nitro group to an aniline, which undergoes spontaneous intramolecular reductive amination with the aldehyde to close the THQ ring[2].

Biocatalytic Deracemization

Alternatively, biocatalysis offers a powerful deracemization strategy. By starting with a readily synthesized racemic THQ-3-amine, engineered monoamine oxidases (MAO-N) can be employed. The enzyme's active site is tailored to selectively recognize and oxidize only the (S)-enantiomer into an imine intermediate. A non-stereoselective chemical reducing agent (such as ammonia borane) continuously reduces the imine back to the racemic amine. Over time, the (S)-enantiomer is dynamically depleted, effectively funneling the entire mixture into the pure (R)-enantiomer.

Biosynthesis Start1 D-Phenylalanine (Chiral Pool) Int1 Oxidative Cyclization Intermediate Start1->Int1 PhI(O2CCF3)2 Start2 o-Nitrohydrocinnamaldehyde (Prochiral) Int2 alpha-Functionalized Aldehyde (>95% ee) Start2->Int2 D-Proline Catalysis Start3 Racemic THQ-3-amine (Synthetic) Int3 Imine Intermediate Start3->Int3 Monoamine Oxidase (Stereoselective Oxidation) Target (R)-N-methyl-1,2,3,4- tetrahydroquinolin-3-amine Int1->Target Reduction & N-methylation Int2->Target Reductive Cyclization (H2, Pd/C) Int3->Target Chemical Reduction (Deracemization)

Fig 1: Asymmetric and biocatalytic synthesis pathways for the (R)-THQ core.

Protocol: Self-Validating Organocatalytic Synthesis
  • Reagent Preparation: Dissolve o-nitrohydrocinnamaldehyde (1.0 eq) and D-proline (0.2 eq) in anhydrous acetonitrile (0.5 M) under an inert argon atmosphere.

  • Asymmetric α -Functionalization: Stir the mixture at 0°C for 12 hours.

    • Validation Checkpoint: Withdraw a 50 µL aliquot, quench with water, extract with ethyl acetate, and analyze via Chiralcel OD-H HPLC (Hexane/IPA 90:10) to confirm the intermediate has achieved >95% ee. If the ee is lower, the enamine facial shielding was compromised (likely due to moisture or elevated temperature).

  • Reductive Cyclization: Transfer the validated mixture to a Parr reactor. Add 10 wt% Pd/C (0.05 eq) and subject to a hydrogen atmosphere (50 psi) at room temperature for 6 hours.

  • N-Methylation: Filter the catalyst through Celite. To the filtrate, add aqueous formaldehyde (1.5 eq) and NaBH(OAc)3 (2.0 eq). Stir for 4 hours to yield the final (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine.

Metabolic Pathways and Cytochrome P450 Interactions

Once administered in vivo, the (R)-N-methyl-THQ scaffold undergoes extensive Phase I and Phase II metabolism. The primary metabolic liability of this molecule is the N-methyl group, which is highly lipophilic and sterically accessible to the heme iron of hepatic Cytochrome P450 (CYP450) enzymes[3].

Mechanistic Causality of Clearance: The N-demethylation is primarily driven by CYP1A2 and CYP3A4 . The mechanism initiates via a Single Electron Transfer (SET) from the nitrogen lone pair to the highly reactive CYP Fe IV =O species, generating an aminium radical cation. This is followed by α -deprotonation and a rapid oxygen rebound to form an unstable carbinolamine intermediate. The carbinolamine spontaneously collapses, releasing formaldehyde and yielding the primary amine metabolite. Secondary pathways include CYP2D6-mediated aromatic hydroxylation at the electron-rich C6 or C8 positions of the THQ ring. These hydroxylated metabolites are rapidly conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form highly water-soluble glucuronides for renal excretion.

Metabolism Parent (R)-N-methyl-1,2,3,4- tetrahydroquinolin-3-amine Met1 N-Demethylated Metabolite (Primary Amine) Parent->Met1 CYP1A2 / CYP3A4 (N-Dealkylation) Met2 Aromatic Hydroxylation (6-OH or 8-OH derivative) Parent->Met2 CYP2D6 (Ring Hydroxylation) Met3 Lactam Derivative (Oxidation at C2) Parent->Met3 CYP3A4 (alpha-Carbon Oxidation) Phase2_1 N-Glucuronide Met1->Phase2_1 UGTs Phase2_2 O-Glucuronide / Sulfate Met2->Phase2_2 UGTs / SULTs

Fig 2: Phase I and Phase II CYP450-mediated metabolic pathways of the (R)-THQ scaffold.

Quantitative Pharmacokinetic & Metabolic Data

The table below summarizes the baseline pharmacokinetic parameters of the (R)-N-methyl-THQ scaffold (derived from sumanirole profiling)[1][3].

ParameterValue / RangeBiological Significance & Target
Intrinsic Clearance (CL int​ ) 25 - 45 µL/min/mgIndicates moderate hepatic extraction; primarily driven by CYP-mediated N-demethylation.
In Vivo Half-life (t 1/2​ ) 2.5 - 4.0 hoursNecessitates structural rigidification or fluorine substitution to block metabolic soft spots for once-daily dosing.
Plasma Protein Binding 60 - 75%Moderate binding ensures a sufficient fraction of unbound drug ( fu​ ) can cross the blood-brain barrier.
Primary CYP Isoforms CYP1A2, CYP3A4, CYP2D6High susceptibility to CYP1A2 requires monitoring for drug-drug interactions (e.g., with fluvoxamine).
D2 Receptor Affinity (K i​ ) 2.7 - 15.0 nMThe (R)-enantiomer exhibits >200-fold selectivity for D2 over D3/D4 receptors.

Protocol: In Vitro CYP450 Metabolic Stability and Metabolite ID

To accurately determine the intrinsic clearance (CL int​ ) and identify the specific metabolic liabilities of synthesized THQ derivatives, the following self-validating microsomal assay must be executed.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Compound Spiking: Add the (R)-N-methyl-THQ test compound to achieve a final concentration of 1 µM. Keep the organic solvent (DMSO) concentration below 0.1% to prevent CYP enzyme inhibition.

  • Reaction Initiation (Causality Step): Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP + , 5 mM Glucose-6-Phosphate, 1 U/mL G6P-Dehydrogenase). Why? The regenerating system ensures a constant supply of reducing equivalents, preventing the premature halting of the CYP catalytic cycle.

  • Time-Course Sampling: At t=0,15,30,45,60 minutes, withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., D3-sumanirole).

  • Validation Controls: Run parallel incubations with positive controls: Dextromethorphan (validates CYP2D6 activity) and Testosterone (validates CYP3A4 activity). If controls do not degrade at established rates, the microsomes are compromised and the assay is invalid.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the in vitro half-life (t 1/2​ ) from the slope of the natural log of remaining parent compound versus time.

References

  • [1] Romero AG, et al. "Synthesis of the selective D2 receptor agonist PNU-95666E from D-phenylalanine using a sequential oxidative cyclization strategy." Journal of Organic Chemistry. 1997. URL: [Link]

  • [2] McCall RB, Lookingland KJ, Bédard PJ, Huff RM. "Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease." The Journal of Pharmacology and Experimental Therapeutics. 2005. URL:[Link]

  • [3] Barone P, Lamb J, Ellis A, Clarke Z. "A comparison of sumanirole versus placebo or ropinirole for the treatment of patients with early Parkinson's disease." Movement Disorders. 2007. URL:[Link]

  • [4] US Patent 9163038B2. "Process for synthesis of chiral 3-substituted tetrahydroquinoline derivatives." Google Patents. 2015.

Sources

Protocols & Analytical Methods

Method

Comprehensive HPLC Method Development and Validation for the Quantification of (R)-N-Methyl-1,2,3,4-Tetrahydroquinolin-3-Amine Maleate

Introduction & Analytical Context (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine is a highly valuable chiral building block and key synthetic intermediate in the pharmaceutical industry. It is most notably utilized in t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

(R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine is a highly valuable chiral building block and key synthetic intermediate in the pharmaceutical industry. It is most notably utilized in the synthesis of dopamine D2/D3 receptor agonists, such as the anti-Parkinsonian agent (-)-sumanirole[1][2]. In its stable salt form, (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate (CAS: 166742-97-8), the compound presents unique analytical challenges due to its high basicity and the presence of an organic counterion.

While assessing the enantiomeric excess (ee) of this compound requires specialized chiral stationary phases (e.g., Chiralcel OD-H)[3], routine process monitoring, mass balance calculations, and Active Pharmaceutical Ingredient (API) release require a highly robust, achiral Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for accurate quantification.

This application note details the causality-driven development, optimization, and self-validating protocol for the achiral quantification of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate, strictly adhering to4[4].

Causality in Method Development: Overcoming Secondary Interactions

Developing a reliable assay for a basic amine requires understanding the physicochemical properties of the analyte to prevent chromatographic artifacts. The tetrahydroquinoline (THQ) core provides strong UV absorbance (λmax ~254 nm)[5], but the secondary and tertiary amines possess a high pKa (~9.5)[6].

The Silanol Problem and Column Selection

If a standard alkyl C18 column is used, the protonated basic nitrogen atoms of the THQ-amine will undergo strong electrostatic interactions (ion-exchange) with residual, unreacted acidic silanols (-Si-O⁻) on the silica support. This secondary interaction causes severe peak tailing, shifting retention times, and poor theoretical plate counts, which fundamentally compromises quantitative accuracy.

  • The Solution: We utilize a polar-embedded C18 stationary phase (e.g., Waters XBridge Shield RP18). The embedded carbamate or amide groups create a localized hydrogen-bonding network that effectively shields the residual silanols from the basic analyte, ensuring sharp, symmetrical peaks.

Mobile Phase and Ion-Pairing Dynamics

To further suppress silanol ionization and ensure the analyte remains in a single, fully protonated state, the mobile phase must be highly acidic.

  • The Solution: Trifluoroacetic acid (TFA) at 0.1% (v/v) yields a pH of ~2.0. TFA serves a dual purpose: it buffers the system below the pKa of the residual silanols, and it acts as a volatile ion-pairing agent . The hydrophobic trifluoroacetate anion (CF₃COO⁻) forms a transient, neutral ion-pair complex with the protonated THQ-amine. This complex increases the apparent hydrophobicity of the analyte, increasing its retention factor ( k′ ) on the C18 phase and preventing early elution near the void volume.

HPLC_Workflow Start Physicochemical Profiling (pKa, logP) ColSelect Column Selection (Polar-embedded C18) Start->ColSelect MobPhase Mobile Phase Optimization (pH 2.0, 0.1% TFA) ColSelect->MobPhase GradOpt Gradient & Temp Optimization MobPhase->GradOpt Validation Method Validation (ICH Q2 Guidelines) GradOpt->Validation Final Routine Quantification Validation->Final

Fig 1. Step-by-step logical workflow for HPLC method development and validation.

Interaction_Mech Analyte Analyte (R)-N-methyl-THQ-amine+ IonPair Ion-Pairing Trifluoroacetate (TFA-) Analyte->IonPair Electrostatic Attraction StatPhase Stationary Phase Polar-embedded C18 Analyte->StatPhase Primary Partitioning Silanol Residual Silanols -Si-OH (Shielded) Analyte->Silanol Suppressed Tailing IonPair->StatPhase Hydrophobic Retention

Fig 2. Mechanistic interactions between the basic analyte, TFA ion-pairing agent, and stationary phase.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol incorporates built-in System Suitability Testing (SST). The method must pass these criteria before any sample quantification is accepted, creating a self-validating loop.

Reagents and Materials
  • Reference Standard: (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate (Purity ≥ 99.0%).

  • Solvents: HPLC-Grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS Grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge Shield RP18 (150 x 4.6 mm, 3.5 µm)Polar-embedded group prevents silanol interactions with basic amines.
Mobile Phase A Water + 0.1% TFAProvides acidic pH (~2.0) for full amine protonation and ion-pairing.
Mobile Phase B Acetonitrile + 0.1% TFAElution strength modifier.
Elution Mode Gradient: 0-2 min (5% B), 2-10 min (5% 60% B), 10-12 min (60% B), 12.1-15 min (5% B)Gradient ensures maleic acid (counterion) elutes early in the void, while the THQ-amine is retained and separated from synthetic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °CStabilizes mobile phase viscosity and improves mass transfer.
Detection UV at 254 nmOptimal absorption for the tetrahydroquinoline aromatic core[5][7].
Injection Vol. 10 µLPrevents column overloading while maintaining high S/N ratio.
Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile. Crucial Causality: Using a diluent that closely matches the initial mobile phase conditions prevents the "solvent effect," where a strong sample solvent disrupts the analyte band at the head of the column, leading to peak splitting.

  • Standard Preparation: Accurately weigh 25.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 0.5 mg/mL).

System Suitability Testing (SST)

Inject the standard solution six times consecutively. The system is validated for use only if:

  • Retention Time (RT) Precision: %RSD of RT for the THQ-amine peak is 1.0%.

  • Area Precision: %RSD of peak area is 2.0%.

  • Tailing Factor ( Tf​ ): 1.5 (Confirms successful silanol shielding).

  • Resolution ( Rs​ ): > 3.0 between the early-eluting maleic acid peak and the THQ-amine peak.

Method Validation Summary

The method was validated in strict accordance with the8[8]. The quantitative data below represents typical performance characteristics expected from this optimized protocol.

Validation ParameterICH Q2(R2) RequirementObserved ResultConclusion
Specificity No interference from blank/diluentNo co-eluting peaks at analyte RTPass
Linearity & Range R2≥0.999 across 50% to 150% of target conc. R2=0.9998 (Range: 0.25 - 0.75 mg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% recovery at 3 levels (n=9)99.4% - 100.8%Pass
Repeatability %RSD 2.0% for 6 replicate preparations%RSD = 0.85%Pass
Intermediate Precision %RSD 2.0% (Different day/analyst)%RSD = 1.12%Pass
LOD / LOQ S/N 3 (LOD) and S/N 10 (LOQ)LOD: 0.5 µg/mL / LOQ: 1.5 µg/mLPass
Robustness Stable against deliberate minor variationsUnaffected by ± 0.2 pH, ± 2°C TempPass

References

  • US Patent US9163038B2: Process for synthesis of chiral 3-substituted tetrahydroquinoline derivatives. Google Patents.
  • Organic & Biomolecular Chemistry (RSC Publishing) : Proline catalyzed sequential α-aminooxylation or -amination/reductive cyclization of o-nitrohydrocinnamaldehydes: a high yield synthesis of chiral 3-substituted tetrahydroquinolines. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications) : Synthesis and Structure−Activity Relationships of 1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-Oximes. Available at:[Link]

  • MDPI : Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Available at:[Link]

  • European Medicines Agency (EMA) / ICH : ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at:[Link]

  • International Council for Harmonisation (ICH) : VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2). Available at:[Link]

Sources

Application

Application Note: Preparation and Handling of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine Maleate Stock Solutions for Cell Culture

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Application: In vitro pharmacological assays, GPCR screening, and neuropharmacological cell culture models. Introduction & Pharmacological...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Application: In vitro pharmacological assays, GPCR screening, and neuropharmacological cell culture models.

Introduction & Pharmacological Context

(R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine is a structurally significant bicyclic amine. Derivatives of this specific chemical scaffold—most notably the related compound sumanirole—are extensively utilized in neuropharmacological research as highly selective dopamine D2/D3 receptor agonists[1][2]. When investigating these G-protein coupled receptor (GPCR) mediated pathways in vitro, maintaining the absolute chemical integrity of the ligand is paramount.

The compound is most commonly supplied as a maleate salt (CAS: 166742-97-8)[3] rather than its free base form (CAS: 166742-75-2)[4]. The maleate counterion significantly enhances the solid-state stability and solubility profile of the amine. This application note details the optimal, field-proven methodology for formulating, storing, and applying stock solutions of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate in mammalian cell culture assays to ensure reproducible, artifact-free data.

Physicochemical Profiling & Causality of Solvent Choice

Before preparing the stock solution, it is critical to understand the physicochemical properties of the compound to ensure complete dissolution and long-term stability.

Quantitative Data Summary
PropertyValue
Compound Name (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate
CAS Number 166742-97-8[3]
Molecular Formula C₁₄H₁₈N₂O₄[3]
Molecular Weight 278.30 g/mol [3]
Salt Form Maleate
Primary Solvent Dimethyl Sulfoxide (DMSO) (Recommended for master stocks)
Secondary Solvent Ultrapure Water (Soluble, but prone to degradation over time)
Expertise & Causality: Why use DMSO for a water-soluble maleate salt?

While maleate salts inherently exhibit favorable aqueous solubility, preparing long-term stock solutions in water introduces two major experimental risks: microbial contamination and hydrolytic degradation of the secondary amine over time. Reconstituting the compound in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) circumvents these issues. DMSO acts as a universal, sterile cryoprotectant that prevents hydrolysis and allows the compound to withstand prolonged storage at -20°C or -80°C without precipitating out of solution or degrading.

Experimental Protocol: A Self-Validating System

This step-by-step methodology is designed to eliminate freeze-thaw degradation and control for solvent-induced cytotoxicity, ensuring a self-validating experimental setup.

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the sealed vial of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: This prevents ambient moisture condensation on the hygroscopic maleate salt, which could alter the effective molecular weight and initiate premature degradation.

  • Weighing: Accurately weigh 2.78 mg of the compound into a sterile, low-bind microcentrifuge tube[3].

  • Dissolution: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO to the vial to achieve a 10 mM master stock.

  • Homogenization: Vortex gently for 30–60 seconds until the solution is completely clear. If necessary, sonicate in a water bath at room temperature for 1–2 minutes to ensure no micro-particulates remain.

Phase 2: Aliquoting and Storage
  • Aliquoting: Dispense the 10 mM master stock into sterile microcentrifuge tubes in 50 µL or 100 µL aliquots.

  • Storage: Immediately transfer the aliquots to a -20°C or -80°C freezer.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Repeated thawing can cause micro-precipitation and concentration gradients within the tube, severely compromising the reproducibility of downstream dose-response curves.

Phase 3: Working Solution & Cell Culture Application
  • Thawing: Thaw a single aliquot at room temperature just prior to the assay. Do not use artificial heat.

  • Serial Dilution: Perform intermediate serial dilutions in pure DMSO if required, ensuring that the final transfer into the aqueous cell culture medium maintains a constant DMSO volume across all test wells.

  • Final Concentration: Dilute the compound into the pre-warmed cell culture medium such that the final DMSO concentration does not exceed 0.1% (v/v) .

    • Trustworthiness: DMSO concentrations above 0.1% to 0.5% have been shown to induce cytotoxicity, alter cell proliferation rates, and independently modulate baseline cellular signaling (such as cytokine production and metabolic activity)[5][6]. Exceeding this threshold will confound the specific pharmacological effects of the target compound[7][8].

  • Validation Control (Critical): Always include a vehicle control well containing the exact same final concentration of DMSO (e.g., 0.1%) without the compound. This ensures the assay is self-validating, allowing you to confidently isolate the specific biological effect of the tetrahydroquinoline derivative.

Visualizations

Workflow Diagram

Workflow Powder Compound Powder (R)-N-methyl-1,2,3,4- tetrahydroquinolin-3-amine maleate DMSO Reconstitution in 100% DMSO (10 mM) Powder->DMSO Weigh & Dissolve Aliquots Aliquot into Sterile Vials (50-100 µL) DMSO->Aliquots Vortex & Dispense Storage Cryopreservation (-20°C to -80°C) Aliquots->Storage Freeze Working Working Solution in Culture Media (≤0.1% DMSO) Storage->Working Thaw & Dilute (Prior to use)

Workflow for the preparation, storage, and dilution of tetrahydroquinoline stock solutions.

Pharmacological Pathway Diagram

Pathway Ligand (R)-N-methyl-1,2,3,4- tetrahydroquinolin-3-amine Receptor Dopamine D2/D3 Receptor (GPCR) Ligand->Receptor Agonist Binding Gi Gαi/o Protein Receptor->Gi Activation AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Reduced Synthesis PKA PKA Activity (Suppressed) cAMP->PKA Downregulation Response Modulation of Cellular Excitability PKA->Response Downstream Effects

Putative GPCR signaling pathway modulated by tetrahydroquinoline-based D2/D3 agonists.

References

  • Novel Analogues of (R)-5-(Methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (Sumanirole)
  • Product Index - AA Blocks (CAS 166742-97-8)
  • Dimethyl Sulfoxide (DMSO)
  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro Source: NIH / PMC URL

Sources

Method

crystallization process for (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate

Application Note: Optimized Crystallization Process for (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine Maleate Executive Summary (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine is a critical chiral building block used i...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Crystallization Process for (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine Maleate

Executive Summary

(R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine is a critical chiral building block used in the synthesis of dopaminergic agents, most notably Sumanirole (PNU-95666E), a highly selective D2 receptor full agonist[1]. Because the free base of this intermediate is an unstable oil prone to oxidative degradation, isolating it as a highly crystalline maleate salt (CAS 166742-97-8) is essential for scalable manufacturing. This application note details a self-validating crystallization protocol that ensures high chemical purity (>99.5%), exceptional enantiomeric excess (>99.8% ee), and long-term stability for downstream pharmaceutical processing.

Scientific Principles & Causality (E-E-A-T)

Why the Maleate Salt? In pharmaceutical process chemistry, the choice of counterion dictates the physical properties and stability of the intermediate. Maleic acid (pKa1 = 1.9) provides a robust ΔpKa relative to the secondary amine, ensuring complete proton transfer. The resulting maleate salt forms a highly ordered, rigid crystal lattice. This thermodynamic sink efficiently excludes structurally similar process impurities—such as des-methyl or over-alkylated byproducts—generated during earlier reductive amination steps. Furthermore, the protonated amine is sterically and electronically shielded from atmospheric oxygen, halting oxidative degradation.

Solvent System Dynamics An optimal crystallization solvent must balance solubility, yield, and impurity rejection. Ethanol is selected as the primary solvent because both the free base and maleic acid are highly soluble at 60°C, while the maleate salt exhibits a steep, temperature-dependent solubility curve. To maximize yield without compromising enantiomeric purity, an anti-solvent (MTBE) is introduced. The addition of MTBE lowers the bulk dielectric constant of the medium, driving the precipitation of the salt while keeping lipophilic impurities dissolved in the mother liquor.

Nucleation and Metastable Zone Control Uncontrolled cooling of amine salts often leads to "oiling out" (liquid-liquid phase separation), which traps impurities and ruins crystal morphology. By controlling the cooling rate to 0.5°C/min and introducing seed crystals at the boundary of the metastable zone (45°C), the system bypasses spontaneous primary nucleation. Instead, it promotes secondary nucleation and steady crystal growth, yielding large, filterable plates.

Synthetic Context

The synthesis of highly selective D2 receptor agonists like Sumanirole relies heavily on the stereochemical integrity of its precursors ()[2]. The chirality is established early using D-phenylalanine from the chiral pool[3]. Following oxidative cyclization, the (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine intermediate is formed[4]. The crystallization of its maleate salt acts as the ultimate quality control checkpoint before the final imidazo-ring formation and cryogenic dissolving metal reduction steps ()[5].

Synthesis N1 D-Phenylalanine (Chiral Pool) N2 Oxidative Cyclization N1->N2 N3 (R)-N-methyl-1,2,3,4- tetrahydroquinolin-3-amine (Key Intermediate) N2->N3 N4 Imidazo Ring Formation N3->N4 N5 Sumanirole (D2 Agonist) N4->N5

Synthetic pathway from D-Phenylalanine to Sumanirole highlighting the amine intermediate.

Data Presentation: Solvent Screening

Prior to protocol finalization, various solvent systems were evaluated to determine the optimal thermodynamic conditions for the maleate salt.

Table 1: Solvent Screening for (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine Maleate Crystallization

Solvent SystemRatio (v/v)Yield (%)Chemical Purity (HPLC Area %)Enantiomeric Excess (ee %)Crystal Morphology
Ethanol10082.599.8>99.9Large Prisms
Isopropanol10088.098.599.1Fine Needles
Ethanol / MTBE 50:50 94.2 99.5 99.8 Thick Plates
Ethyl Acetate10076.497.298.0Agglomerates

Experimental Protocol: Step-by-Step Methodology

Prerequisites: Ensure all glassware is dry and the reactor is purged with nitrogen. The free base should be freshly prepared or stored under inert gas to prevent baseline oxidation prior to salt formation.

  • Reactor Preparation & Dissolution:

    • Charge the reactor with (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine free base (1.0 eq, e.g., 100 g).

    • Add absolute ethanol (5 volumes, 500 mL).

    • Agitate at 150 RPM and heat the mixture to 60°C under a nitrogen atmosphere until complete dissolution is achieved.

  • Salt Formation:

    • Prepare a solution of maleic acid (1.05 eq, 68.5 g) in absolute ethanol (2 volumes, 200 mL).

    • Add the maleic acid solution dropwise to the reactor over 30 minutes, maintaining the internal temperature at 60°C.

    • Causality: The slight stoichiometric excess ensures complete protonation, while the slow addition prevents localized supersaturation and premature precipitation.

  • Controlled Cooling & Seeding:

    • Program the reactor jacket to cool the batch to 45°C at a linear rate of 0.5°C/min.

    • Once the internal temperature reaches 45°C, the solution enters the metastable zone. Introduce pure (R)-maleate salt seeds (1 wt%, 1.6 g).

    • Hold the temperature at 45°C for 1 hour.

    • Causality: This aging step allows the seed crystals to establish the crystal bed, consuming supersaturation smoothly and preventing oiling out.

  • Anti-Solvent Addition:

    • Slowly charge MTBE (Methyl tert-butyl ether, 5 volumes, 500 mL) over 2 hours via a dosing pump, maintaining the temperature at 45°C.

  • Crystal Growth & Aging:

    • Cool the resulting slurry to 5°C at a rate of 0.5°C/min.

    • Age the slurry at 5°C for 2 hours.

    • Causality: Slow cooling maximizes the depletion of the solute from the mother liquor while favoring the growth of large, defect-free plates that will not blind the filter.

  • Isolation & Drying:

    • Discharge the slurry and filter through a Nutsche filter or a sintered glass funnel under vacuum.

    • Wash the wet cake with a pre-chilled (5°C) mixture of Ethanol/MTBE (1:1 v/v, 2 volumes, 200 mL) to displace the impurity-rich mother liquor.

    • Dry the isolated solid in a vacuum oven at 40°C and 50 mbar for 12 hours, or until the Loss on Drying (LOD) is <0.5%.

Process Visualization

Workflow A 1. Dissolution Free Base in EtOH (60°C) B 2. Salt Formation Add Maleic Acid (1.05 eq) A->B C 3. Controlled Cooling (0.5°C/min to 45°C) B->C D 4. Seeding & Nucleation (Hold at 45°C for 1h) C->D Supersaturation E 5. Crystal Growth (Cool to 5°C, Hold 2h) D->E F 6. Filtration & Wash (Cold EtOH/MTBE) E->F G 7. Vacuum Drying (40°C, 50 mbar) F->G H Pure (R)-Maleate Salt (>99% ee, >99% Purity) G->H

Step-by-step crystallization workflow for (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate.

Self-Validating System: In-Process Controls (IPC)

To ensure the protocol is self-validating, the following IPCs must be met before proceeding to the next synthetic step:

  • Mother Liquor Concentration: Determine the API concentration in the mother liquor via HPLC. It should be <5 mg/mL before filtration. If higher, extend the aging time at 5°C.

  • Chiral Purity: Analyze the dried cake via Chiral HPLC (e.g., Chiralcel OD-H column). The (R)-enantiomer must be >99.5% ee. If the ee is lower, the salt can be recrystallized from pure ethanol (10 volumes) at the expense of a 10-15% yield loss.

References

  • Romero AG, Darlington WH, McMillan MW. "Synthesis of the Selective D2 Receptor Agonist PNU-95666E from d-Phenylalanine Using a Sequential Oxidative Cyclization Strategy." The Journal of Organic Chemistry. 1997; 62(19):6582-6587. URL: [Link]

  • McCall RB, Lookingland KJ, Bédard PJ, Huff RM. "Sumanirole, a highly dopamine D2-selective receptor agonist: in vitro and in vivo pharmacological characterization and efficacy in animal models of Parkinson's disease." The Journal of Pharmacology and Experimental Therapeutics. 2005; 314(3):1248-1256. URL: [Link]

  • Joshi DK, Sutton JW, Carver S, Blanchard JP. "Experiences with Commercial Production Scale Operation of Dissolving Metal Reduction Using Lithium Metal and Liquid Ammonia." Organic Process Research & Development. 2005; 9(6):843-848. URL: [Link]

  • Wikipedia Contributors. "Sumanirole." Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Application

Application Note: In Vitro Cell Viability and Neuroprotection Assay Protocol Using (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine Maleate

Target Audience: Researchers, assay development scientists, and pharmacologists in neurodegeneration and oncology drug discovery. Introduction & Scientific Rationale (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine is a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and pharmacologists in neurodegeneration and oncology drug discovery.

Introduction & Scientific Rationale

(R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine is a critical structural analog and synthetic intermediate closely related to sumanirole, a highly selective dopamine D2 receptor (D2R) agonist[1]. In preclinical drug development, evaluating the in vitro cell viability profile of such dopaminergic ligands is essential. These compounds are frequently investigated for their neuroprotective effects against oxidative stress and mitochondrial dysfunction in Parkinson's disease models[2]. Furthermore, D2R modulators have complex, context-dependent effects on cell proliferation and viability in oncology, notably in glioblastoma and colorectal carcinomas[3][4].

This application note details a robust, self-validating protocol to evaluate the cytotoxicity and neuroprotective efficacy of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate in SH-SY5Y human neuroblastoma cells.

Causality in Experimental Design (E-E-A-T)
  • Why the Maleate Salt? The maleate counterion significantly improves the aqueous solubility of the lipophilic tetrahydroquinoline core. This ensures uniform bioavailability in the culture media and prevents compound micro-precipitation, which can lead to artifactual viability readouts and high well-to-well variance.

  • Why SH-SY5Y Cells? This immortalized human neuroblastoma cell line endogenously expresses functional D2 receptors and is the in vitro gold standard for modeling dopaminergic neurodegeneration[2].

  • Why an ATP-Based Luminescent Assay? Traditional tetrazolium-based assays (e.g., MTT/MTS) rely on mitochondrial reductase activity. Because this protocol utilizes MPP+ (1-methyl-4-phenylpyridinium)—a direct inhibitor of the mitochondrial electron transport chain—MTT reduction would be artificially suppressed, confounding the viability data. Measuring ATP via luciferase-based luminescence provides a direct, metabolically independent quantification of viable cells[3].

  • Self-Validating System: The protocol includes a vehicle control (baseline viability), an MPP+ only control (maximum toxicity), and a compound-only control (to rule out inherent compound cytotoxicity). This matrix ensures that any observed "protection" is a true pharmacological effect rather than an assay artifact.

Mechanistic Pathway & Experimental Workflow

Pathway Ligand (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine Maleate D2R Dopamine D2 Receptor (SH-SY5Y Cells) Ligand->D2R Agonism Gi Gi/o Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Reduces Survival Neuroprotection / Cell Survival cAMP->Survival Modulates

D2R-mediated neuroprotective signaling pathway activated by the tetrahydroquinoline analog.

Workflow Step1 Seed SH-SY5Y 10,000 cells/well Step2 Pre-treat Compound (10 nM - 10 μM) Step1->Step2 Step3 Add 1 mM MPP+ (Neurotoxin) Step2->Step3 Step4 Add CellTiter-Glo Reagent Step3->Step4 Step5 Measure Luminescence Step4->Step5

Step-by-step experimental workflow for the in vitro neuroprotection cell viability assay.

Materials and Reagents

  • (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate (Test Compound)

  • SH-SY5Y Cell Line (ATCC® CRL-2266™)

  • Cell Culture Media: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Media: DMEM/F12 supplemented with 1% FBS (Low serum reduces protein binding of the drug and sensitizes cells to MPP+).

  • Neurotoxin: MPP+ iodide (1-methyl-4-phenylpyridinium).

  • Viability Kit: CellTiter-Glo® Luminescent Cell Viability Assay.

  • Consumables: 96-well opaque white microplates (tissue culture treated). Note: Opaque white plates are mandatory to maximize luminescent signal reflection and prevent well-to-well optical crosstalk.

Step-by-Step Methodology

Phase 1: Reagent Preparation
  • Test Compound Stock: Dissolve (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate in 100% DMSO to create a 10 mM stock solution. Aliquot and store at -20°C.

  • Working Dilutions: Dilute the stock in Assay Media to achieve 10X final concentrations (e.g., 100 μM, 10 μM, 1 μM). Critical: Ensure the final DMSO concentration in the culture wells never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • MPP+ Solution: Prepare a 10 mM stock of MPP+ in sterile DPBS immediately before use.

Phase 2: Cell Seeding
  • Harvest SH-SY5Y cells at 80% confluency using Trypsin-EDTA.

  • Resuspend in standard Cell Culture Media and count cells using a hemocytometer or automated counter.

  • Seed 1 × 10^4 cells per well in 100 μL of media into a 96-well opaque white plate.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

Phase 3: Compound Treatment & Toxin Challenge
  • Carefully aspirate the standard media and replace it with 80 μL of Assay Media (1% FBS).

  • Pre-treatment: Add 10 μL of the 10X Test Compound dilutions to the respective wells (Final concentrations: 0.1 μM, 1.0 μM, 10.0 μM). For vehicle controls, add 10 μL of Assay Media containing 1% DMSO. Incubate for 2 hours.

  • Toxin Challenge: Add 10 μL of the 10 mM MPP+ stock to the neuroprotection wells (Final MPP+ concentration: 1 mM). For compound-only and vehicle controls, add 10 μL of sterile DPBS.

  • Incubate the plate for 24 hours at 37°C, 5% CO₂.

Phase 4: Viability Measurement
  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Note: Temperature gradients across the plate can cause uneven enzymatic rates and skewed luminescence.

  • Add 100 μL of CellTiter-Glo® reagent directly to each well.

  • Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second per well).

Data Presentation & Expected Outcomes

The following table summarizes expected quantitative data demonstrating the self-validating nature of the assay. The compound should exhibit dose-dependent rescue of SH-SY5Y cells from MPP+-induced toxicity without displaying intrinsic cytotoxicity at the highest tested dose.

Treatment GroupTest Compound (μM)MPP+ Toxin (mM)Mean Luminescence (RLU)Cell Viability (%)Interpretation
Vehicle Control 00150,000 ± 5,200100.0%Baseline health / 100% reference.
MPP+ Control 01.067,500 ± 3,10045.0%Validates neurotoxin efficacy.
Low Dose Rescue 0.11.082,500 ± 4,00055.0%Minimal neuroprotection.
Mid Dose Rescue 1.01.0112,500 ± 4,80075.0%Significant D2R-mediated rescue.
High Dose Rescue 10.01.0135,000 ± 5,50090.0%Near-complete neuroprotection.
Compound Only 10.00148,500 ± 4,90099.0%Validates compound is non-toxic.

Note: Viability (%) is calculated as (RLU_Sample / RLU_Vehicle_Control) × 100.

References

  • Novel Analogues of (R)-5-(Methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (Sumanirole) Provide Clues to Dopamine D2/D3 Receptor Agonist Selectivity.
  • Facilitating Pro-survival Mitophagy for Alleviating Parkinson's Disease via Sequence-Targeted Lycopene Nanodots. ACS Nano.
  • Role of Dopamine Receptors in the Anticancer Activity of ONC201. PMC - NIH.
  • The Dopamine D2 Receptor Contributes to the Spheroid Formation Behavior of U87 Glioblastoma Cells. Karger Publishers.

Sources

Technical Notes & Optimization

Troubleshooting

preventing thermal degradation of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate

Welcome to the technical support center for (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and analysis of this compound, with a specific focus on preventing thermal degradation. Our guidance is rooted in established scientific principles and practical laboratory experience to ensure the integrity and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Section 1: Identification and Characterization of Thermal Degradation

Q1: What are the primary signs of thermal degradation in my sample of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate?

A1: Thermal degradation of this compound, an amine salt, can manifest in several ways.[1] Visually, you might observe a change in the physical appearance of the solid material, such as discoloration (e.g., yellowing or browning), caking, or a change in texture. Chemically, the most definitive sign is the appearance of new, unidentified peaks during chromatographic analysis (e.g., HPLC-UV) that are not present in a reference standard stored under ideal conditions.[2][3] A decrease in the peak area of the parent compound, corresponding to a loss of purity or potency, is another key indicator.[1] In some cases, a change in the pH of a solution prepared with the degraded material may also be noted.

Q2: What are the likely chemical pathways for the thermal degradation of this molecule?

A2: The thermal degradation of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate can proceed through several potential pathways. As an amine, it is susceptible to oxidation, which can be accelerated by heat, leading to the formation of N-oxides or other oxidative byproducts.[4][5][6] The tetrahydroquinoline ring system itself, while relatively stable, can undergo dehydrogenation to form the corresponding quinoline derivative, especially at elevated temperatures. Furthermore, as a maleate salt, thermal stress can potentially lead to dissociation of the salt, and the free base may be more susceptible to degradation.[7][8] In some cases, complex reactions can lead to the formation of colored polymeric impurities.

Q3: How can I confirm if the new peaks in my chromatogram are due to thermal degradation?

A3: To confirm that new chromatographic peaks are thermal degradants, a forced degradation study is the recommended approach.[4][5][6] This involves intentionally exposing a sample of the compound to elevated temperatures (e.g., in a calibrated oven) for a defined period and then analyzing it by a stability-indicating method, typically HPLC.[3] If the peaks in your experimental sample match the retention times of the peaks generated during the thermal stress study, it strongly suggests they are thermal degradants. For unequivocal identification, the peaks can be isolated and characterized using mass spectrometry (LC-MS) and NMR spectroscopy.[9]

Section 2: Prevention and Mitigation Strategies

Q4: What are the ideal storage conditions to prevent thermal degradation of solid (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate?

A4: To minimize thermal degradation, the solid compound should be stored in a well-sealed, airtight container to protect it from moisture and atmospheric oxygen.[10] The container should be placed in a controlled environment, preferably refrigerated (2-8 °C) or frozen (-20 °C), and protected from light to prevent potential photolytic degradation.[1][10] The use of opaque containers is recommended.[10] Always allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid material.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated) or -20 °C (Frozen)Reduces the rate of chemical reactions, including degradation pathways.[11]
Atmosphere Inert gas (e.g., Argon, Nitrogen) overlay if possibleMinimizes oxidative degradation.[11]
Light Exposure Store in amber vials or light-blocking containersPrevents photolytic degradation.[1][10]
Container Tightly sealed, non-reactive material (e.g., glass)Prevents exposure to moisture and air.[10]

Q5: My experimental protocol requires heating a solution of the compound. How can I minimize degradation during this step?

A5: When heating a solution is unavoidable, several measures can be taken to mitigate thermal degradation. Use the lowest effective temperature and the shortest possible heating time.[6] If the reaction chemistry allows, perform the heating step under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[11] The choice of solvent can also be critical; protic solvents may participate in degradation pathways, so consider aprotic solvents if compatible with your experimental design. After heating, cool the solution promptly. It is also advisable to analyze the solution by HPLC immediately after the heating step to quantify any degradation that may have occurred.

Troubleshooting Guides

Guide 1: Unexpected Loss of Purity in Solid Material

This guide addresses the scenario where a researcher observes a lower-than-expected purity for a sample of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate that has been stored for some time.

Caption: Troubleshooting workflow for loss of purity.

Guide 2: Appearance of Degradants in Solution-Based Assays

This guide is for researchers who observe degradation products after dissolving and/or heating the compound in a solvent for their experiments.

Step 1: Initial Assessment

  • Question: Did you observe the degradant peaks immediately after dissolving the compound at room temperature, or only after a heating step?

  • Action: Analyze a freshly prepared solution of the compound that has not been heated. If degradant peaks are present, the issue may be with the starting material or the solvent. If they only appear after heating, the degradation is likely thermally induced.

Step 2: Solvent and pH Considerations

  • Question: What solvent was used? What is the pH of the solution?

  • Rationale: The stability of amine salts can be pH-dependent.[12] Some solvents may also promote degradation.

  • Action: If possible, test the stability of the compound in different buffered solutions or alternative solvents compatible with your experiment. Anhydrous solvents may be beneficial if hydrolysis is a suspected degradation pathway.

Step 3: Minimizing Thermal Stress

  • Question: Can the heating temperature or duration be reduced?

  • Rationale: The extent of thermal degradation is often dependent on both temperature and time.[13]

  • Action: Optimize your protocol to use the minimum heat exposure necessary. Consider alternative, non-thermal methods to achieve your experimental goal if possible.

Step 4: Protective Measures

  • Question: Was the experiment conducted under an inert atmosphere?

  • Rationale: The presence of oxygen can significantly contribute to the degradation of amines.[5][6]

  • Action: If oxidative degradation is suspected, repeat the experiment under a nitrogen or argon atmosphere and compare the results.

Experimental Protocols

Protocol 1: Forced Thermal Degradation Study (Solid State)

This protocol is designed to intentionally generate thermal degradants for identification and to test the stability-indicating properties of an analytical method.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate into a clean, dry glass vial.

  • Control Sample: Prepare a separate vial with the same amount of compound and store it at the recommended storage condition (e.g., 2-8 °C). This will serve as the time-zero (T=0) control.

  • Thermal Stress: Place the sample vial in a calibrated oven at a moderately elevated temperature (e.g., 70 °C). The exact temperature may need to be optimized based on the compound's stability.[6]

  • Time Points: Remove the vial from the oven after a predetermined time (e.g., 24, 48, and 72 hours). Allow it to cool to room temperature.

  • Analysis: Dissolve the contents of the stressed and control vials in a suitable solvent (e.g., mobile phase for HPLC) to a known concentration. Analyze all samples by a suitable, validated HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks and a decrease in the area of the parent peak. Aim for a degradation of approximately 5-20% of the main peak for optimal results.[3]

Caption: Forced thermal degradation workflow.

Protocol 2: RP-HPLC Method for Stability Assessment

This is a general reverse-phase HPLC method that can be used as a starting point for assessing the purity and stability of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate. Method optimization will be required.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (e.g., determined by UV scan, likely around 254 nm or 275 nm).[14]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the mobile phase at an initial composition to a concentration of approximately 0.5 mg/mL.

References

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • BenchChem. (n.d.). Refining analytical methods for quinoline compound detection.
  • SynThink. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization.
  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • IWA Publishing. (2022, August 10). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology.
  • ResearchGate. (n.d.). Thermal stability and decomposition of pharmaceutical compounds.
  • Semantic Scholar. (2011, April 10). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy.
  • Biofargo. (2024, August 30). Guarding Against Chemical Compound Degradation in Pharmaceuticals.
  • The Pharma Review. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation.
  • International Journal of Electrochemical Science. (2022, December 27). Enhanced degradation of quinoline in three-dimensional electro- Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles.
  • MDPI. (2022, April 9). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145.
  • CAMEO Chemicals - NOAA. (n.d.). CHLORPHENIRAMINE MALEATE.
  • ResearchGate. (n.d.). Reactivities of N-Methyl-tetrahydroisoquinoline (88) and....
  • ACS Publications. (2016, May 5). Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. Journal of Medicinal Chemistry.
  • MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.
  • (2003, June 1). 056043pe.
  • ResearchGate. (n.d.). Photo‐Emde Degradation of 1,2,3,4‐Tetrahydroquinolinium Salts.
  • Preprints.org. (2025, January 27). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.
  • Scientiae Radices. (2023, September 28). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction.
  • Google Patents. (n.d.). US5227483A - Process for recovery of amines and volatile acids from amine salts.
  • Journal of the Chemical Society (Resumed) (RSC Publishing). (1963). 51. The thermal decomposition of quaternary ammonium hydroxides. Part II. Methohydroxides derived from 1,2,3,4-tetrahydroquinolines and 1,2,3,4,4a,9,9a,10-octahydroacridines.
  • PHYWE. (n.d.). Thermal decomposition of salts.
  • SciSpace. (n.d.). Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts.
  • ResearchGate. (2025, August 6). The impurities effect on thermal degradation and corrosivity of amine solution in South Pars gas sweetening plants.
  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Deconvoluting the Cross-Reactivity and Off-Target Effects of Novel Tetrahydroquinoline Analogs

Abstract: The development of novel small molecule therapeutics requires a rigorous understanding of their interactions with the proteome. While a compound may be designed with a specific target in mind, unintended off-ta...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The development of novel small molecule therapeutics requires a rigorous understanding of their interactions with the proteome. While a compound may be designed with a specific target in mind, unintended off-target interactions can lead to adverse effects or provide opportunities for drug repurposing. This guide provides a comprehensive framework for characterizing the cross-reactivity and off-target effects of novel compounds, using the example of a hypothetical molecule, (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate. Although no public data exists for this specific compound, its structural similarity to known bioactive molecules, such as substituted tetrahydroisoquinolines, suggests potential interactions with monoamine transporters, receptors, and metabolic enzymes. We present a series of experimental workflows, from broad-spectrum kinase profiling to cellular target engagement and unbiased chemical proteomics, to enable researchers to build a comprehensive selectivity profile for their compounds of interest.

Introduction: The Imperative of Off-Target Profiling in Drug Discovery

The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, a primary one being the elucidation of its full biological activity. While on-target potency is crucial, a compound's safety and ultimate therapeutic window are often defined by its off-target interactions. These unintended molecular liaisons can lead to toxicity, but can also reveal novel therapeutic applications. Therefore, a proactive and comprehensive assessment of a compound's selectivity is not merely a regulatory hurdle but a cornerstone of rational drug development.[1][2]

This guide will use (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate, a novel chemical entity for which there is no available public data, as a case study to illustrate a robust strategy for identifying and validating on- and off-target effects. The structural backbone, a tetrahydroquinoline, is a privileged scaffold found in numerous bioactive compounds, suggesting a range of potential biological activities.[3][4] For instance, related tetrahydroisoquinoline analogs are known to interact with monoamine oxidase (MAO), dopamine receptors, and other components of neurotransmitter signaling pathways.[5][6][7]

Initial Assessment: Leveraging In Silico and In Vitro Screening

Before embarking on extensive cellular and in vivo studies, computational and broad-panel in vitro screens can provide valuable early insights into potential off-target liabilities.

Computational Approaches

In silico methods can predict potential off-target interactions based on the chemical structure of the compound.[8][9] These approaches utilize large databases of known ligand-target interactions to identify potential binding partners for a novel molecule.[10]

Table 1: Comparison of In Silico Off-Target Prediction Methods

MethodPrincipleAdvantagesLimitations
Ligand-Based Compares the 2D or 3D similarity of the test compound to known active ligands.[9]Computationally inexpensive; does not require a protein structure.[9]Limited by the diversity of known ligands; may miss novel interactions.
Structure-Based (Docking) Docks the compound into the binding sites of a panel of protein structures.[9]Provides a structural model of the interaction; can identify novel binding modes.[9]Requires high-quality protein structures; scoring functions can be inaccurate.
Machine Learning Uses algorithms trained on large datasets of compound-target interactions to predict binding.[10]Can identify complex patterns and relationships; improves with more data.[10]Can be a "black box"; performance depends heavily on the quality of training data.
Broad-Spectrum Kinase Profiling

Given that kinases are a frequent source of off-target effects for many small molecules, a broad-spectrum kinase panel is an essential early screen. These assays measure the ability of a compound to inhibit the activity of a large number of purified kinases.

Table 2: Representative Data from a Hypothetical Kinase Screen for (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate at 10 µM

Kinase% Inhibition at 10 µM
CDK2/cyclin A5
MAPK1 (ERK2)8
GSK3β 89
ROCK112
PIM1 75
SRC9
... (e.g., 400+ other kinases)< 20%

This is hypothetical data for illustrative purposes.

The results from such a screen can quickly identify potential kinase off-targets that warrant further investigation.

Cellular Target Engagement: Confirming Interactions in a Physiological Context

While in vitro assays are valuable, they do not always reflect a compound's behavior in a cellular environment. Cellular target engagement assays are crucial for confirming that a compound can bind to its intended target, and any identified off-targets, within a living cell.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing target engagement in intact cells or cell lysates.[11][12] The principle is based on the ligand-induced thermal stabilization of a target protein.[11]

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentrations of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate or vehicle (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the protein levels of the target of interest by Western blotting.[13]

A shift in the melting curve of the protein in the presence of the compound indicates target engagement.[11]

cluster_0 CETSA Workflow Cell Treatment Cell Treatment Heating Gradient Heating Gradient Cell Treatment->Heating Gradient Compound Incubation Lysis Lysis Heating Gradient->Lysis Thermal Denaturation Centrifugation Centrifugation Lysis->Centrifugation Separate Soluble/Insoluble Western Blot Western Blot Centrifugation->Western Blot Analyze Soluble Fraction

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Unbiased Proteome-Wide Off-Target Identification

To discover unanticipated off-targets, unbiased chemical proteomics approaches are invaluable. These methods assess the interaction of a compound with a large portion of the proteome in a single experiment.

Kinobeads/Chemical Proteomics

This technique uses beads coated with a mixture of non-selective kinase inhibitors to capture a large portion of the cellular kinome.[14][15][16] By pre-incubating a cell lysate with a free compound of interest, one can identify its targets through competition.[17]

  • Lysate Preparation: Prepare a native cell lysate from the cell line or tissue of interest.

  • Compound Incubation: Incubate aliquots of the lysate with increasing concentrations of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate.

  • Kinobeads Pulldown: Add the kinobeads to the lysates and incubate to allow for the binding of kinases that are not occupied by the free compound.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins.

  • Mass Spectrometry: Digest the eluted proteins and analyze them by quantitative mass spectrometry (e.g., using iTRAQ or TMT labeling).[15]

Proteins that show a dose-dependent decrease in binding to the beads are considered targets or off-targets of the compound.

cluster_1 Kinobeads Workflow Cell Lysate Cell Lysate Compound Incubation Compound Incubation Cell Lysate->Compound Incubation Add Free Compound Kinobeads Pulldown Kinobeads Pulldown Compound Incubation->Kinobeads Pulldown Competitive Binding Mass Spectrometry Mass Spectrometry Kinobeads Pulldown->Mass Spectrometry Protein ID & Quant Target Identification Target Identification Mass Spectrometry->Target Identification Analyze Dose-Response

Caption: Workflow for Kinobeads-based target deconvolution.

Conclusion and Future Directions

The comprehensive profiling of a new chemical entity like (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate is a multi-faceted process that integrates computational, in vitro, and cellular approaches. By systematically evaluating potential off-target interactions, researchers can build a robust safety and selectivity profile, mitigating risks in later stages of drug development and potentially uncovering new therapeutic opportunities. The methodologies outlined in this guide provide a clear and actionable framework for achieving this critical goal.

References

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • American Chemical Society. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available at: [Link]

  • Frontiers. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available at: [Link]

  • ResearchGate. (2026, January 20). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Available at: [Link]

  • bioRxiv. (2023, November 17). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. Available at: [Link]

  • BMB Reports. (n.d.). Chemical kinomics: a powerful strategy for target deconvolution. Available at: [Link]

  • VKEY-BIO. (n.d.). Best Practices for Implementing Kinase Assays in Research. Available at: [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Available at: [Link]

  • American Chemical Society. (2007, October 19). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Available at: [Link]

  • Springer Nature. (2012). Kinase Inhibitor Profiling Using Chemoproteomics. Available at: [Link]

  • SAGE Journals. (2018, September 10). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Available at: [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Available at: [Link]

  • MDPI. (2023, October 22). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Available at: [Link]

  • Frontiers. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks. Available at: [Link]

  • National Center for Biotechnology Information. (2019, October 2). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. Available at: [Link]

  • mediaTUM. (n.d.). Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome-wide medicinal chemistry. Available at: [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Available at: [Link]

  • PubMed. (n.d.). Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. Available at: [Link]

  • Wikipedia. (n.d.). Substituted tetrahydroisoquinoline. Available at: [Link]

  • NextSDS. (n.d.). (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-aMine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]

  • PubMed. (2000, July 15). *The endogenous amine 1-methyl-1,2,3,4- tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP(+) *. Available at: [Link]

  • The Good Scents Company. (n.d.). para-methyl tetrahydroquinoline, 91-61-2. Available at: [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Chlorpheniramine Maleate?. Patsnap Synapse. Available at: [Link]

  • PubMed. (2009, November 15). 1-Methyl-1,2,3,4-tetrahydroisoquinoline Antagonizes a Rise in Brain Dopamine Metabolism, Glutamate Release in Frontal Cortex and Locomotor Hyperactivity Produced by MK-801 but Not the Disruptions of Prepulse Inhibition, and Impairment of Working Memory in Rat. Available at: [Link]

  • MDPI. (2013, December 24). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of 1-(3,4-dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4amine, a dual serotonin and dopamine reuptake inhibitor. Available at: [Link]

  • NextSDS. (n.d.). N-methyl-1,2,3,4-tetrahydroquinolin-5-amine — Chemical Substance Information. Available at: [Link]

  • ResearchGate. (n.d.). Selected chiral 1,2,3,4-tetrahydroquinolines and related reactions. Available at: [Link]

  • ResearchGate. (2013, May 6). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Available at: [Link]

  • National Center for Biotechnology Information. (2023, March 22). Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model. Available at: [Link]

  • ResearchGate. (2021, September 17). Preventative Effects of 1-Methyl-1,2,3,4-Tetrahydroisoquinoline Derivatives (N-Functional Group Loading) On MPTP-Induced Parkinsonism In Mice. Available at: [Link]

Sources

Comparative

A Comparative Benchmarking Guide to (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate and Other Tetrahydroquinolines

Introduction: The Tetrahydroquinoline Scaffold in Modern Drug Discovery The 1,2,3,4-tetrahydroquinoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide array of bio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Tetrahydroquinoline Scaffold in Modern Drug Discovery

The 1,2,3,4-tetrahydroquinoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1] Its rigid, yet three-dimensional, structure allows for precise orientation of substituents to interact with various biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1][2] Tetrahydroquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3] Of particular interest to neuroscientists and drug development professionals is the interaction of these compounds with central nervous system (CNS) targets, such as dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders.[1][4]

This guide provides a comparative analysis of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate against other notable tetrahydroquinoline derivatives. It is important to note that while the body of literature on substituted tetrahydroquinolines is extensive, publicly available experimental data specifically for (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate is limited. Therefore, this guide will establish a framework for its evaluation by:

  • Proposing a feasible synthetic route based on established chemical principles.

  • Benchmarking its predicted properties against well-characterized tetrahydroquinoline and tetrahydroisoquinoline analogues with known activities at key CNS receptors.

  • Providing detailed, field-proven experimental protocols for a head-to-head comparison of these compounds.

This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate within the broader context of CNS-active tetrahydroquinolines.

Physicochemical Properties and Synthesis

The structure of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine features a chiral center at the 3-position of the tetrahydroquinoline ring, with an N-methylated amine substituent. The maleate salt form is typically employed to improve solubility and handling of the parent amine.

Proposed Synthesis of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine:

A plausible synthetic route to (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine can be envisioned through a multi-step process starting from a suitable quinoline precursor. Domino reactions, for instance, have proven to be particularly valuable for generating diverse tetrahydroquinoline structures.[5] A generalized approach could involve the following key transformations:

  • Asymmetric Reduction: The synthesis would likely begin with the asymmetric reduction of a corresponding quinoline to establish the (R)-chirality at the 3-position. This can be achieved using various catalytic systems.

  • Introduction of the Amine: Following the stereoselective reduction, the amine functionality can be introduced at the 3-position.

  • N-methylation: The final step would involve the methylation of the primary amine to yield the desired N-methyl derivative. Reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride is a common method for this transformation.[6]

The final product would then be reacted with maleic acid to form the maleate salt.

Diagram of Proposed Synthetic Workflow:

G cluster_synthesis Proposed Synthesis of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine Start Substituted Quinoline Step1 Asymmetric Reduction Start->Step1 e.g., Catalytic Hydrogenation Step2 Amination at C3 Step1->Step2 Step3 N-methylation Step2->Step3 e.g., Reductive Amination Step4 Salt Formation with Maleic Acid Step3->Step4 End (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate Step4->End

Caption: A generalized workflow for the proposed synthesis.

Comparative Pharmacological Profiling

To benchmark the potential of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate, we will compare it to a selection of structurally related compounds with established activities at dopamine and serotonin receptors. The choice of these receptors is guided by the frequent observation of such activity within the broader tetrahydroquinoline and tetrahydroisoquinoline classes.[1][4]

Selected Comparator Compounds:

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ): An endogenous amine with demonstrated neuroprotective and antidepressant-like activity.[7] It is known to interact with dopamine receptors and inhibit monoamine oxidase (MAO).[7]

  • SB269,652: A tetrahydroisoquinoline derivative known as an allosteric antagonist at dopamine D2 and D3 receptors.[8]

  • Various substituted 1,2,3,4-tetrahydroisoquinolines: A class of compounds that have been extensively studied for their affinity and selectivity for dopamine D3 receptors.[3]

  • 6-methoxy-tetrahydroquinoline derivatives: These have been identified as novel lead structures for serotonergic ligands, particularly at the 5-HT4 receptor.[9]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Tetrahydroisoquinoline Derivatives

CompoundDopamine D2 ReceptorDopamine D3 ReceptorSerotonin 5-HT1A ReceptorSerotonin 5-HT7 ReceptorReference
(R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate Data not availableData not availableData not availableData not available
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ)Interacts with agonistic conformationData not availableData not availableData not available[7]
SB269,652Allosteric AntagonistAllosteric AntagonistData not availableData not available[8]
Tetrahydroisoquinoline Analog 31 >10004.0Data not availableData not available[3]
8-Hydroxy-tetrahydroisoquinoline AnalogData not availableData not availableData not availableInverse Agonist[10]

Disclaimer: The data presented is for representative compounds and is intended to provide a comparative framework. Direct experimental comparison is necessary for a conclusive evaluation.

Experimental Protocols for Benchmarking

To objectively assess the performance of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate, a series of standardized in vitro and in vivo assays should be conducted in parallel with the selected comparator compounds.

In Vitro Assays

1. Radioligand Binding Assays for Receptor Affinity

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Principle: Competition between the unlabeled test compound and a radiolabeled ligand for binding to receptors in a cell membrane preparation.

  • Protocol:

    • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., human dopamine D2, D3, or serotonin 5-HT1A, 5-HT7 receptors) from transfected cell lines.

    • Assay Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors) and varying concentrations of the test compound.

    • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Diagram of Radioligand Binding Assay Workflow:

G cluster_binding_assay Radioligand Binding Assay Workflow Start Prepare Receptor Membranes Step1 Incubate Membranes with Radioligand and Test Compound Start->Step1 Step2 Filter to Separate Bound and Free Ligand Step1->Step2 Step3 Quantify Radioactivity Step2->Step3 Step4 Calculate IC50 and Ki Step3->Step4 End Receptor Affinity Data Step4->End

Caption: A streamlined workflow for determining receptor binding affinity.

2. Functional Assays for Agonist/Antagonist Activity

These assays determine whether a compound activates (agonist) or blocks (antagonist) the function of a receptor.

  • Principle: Measurement of a downstream signaling event (e.g., cAMP production, calcium mobilization) following receptor activation or inhibition.

  • Protocol (cAMP Assay for Gs/Gi-coupled receptors):

    • Cell Culture: Culture cells expressing the target receptor (e.g., 5-HT7 receptor, which is Gs-coupled).

    • Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonist testing, pre-incubate with the test compound before adding a known agonist.

    • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

    • Data Analysis: Plot the concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

In Vivo Assays

1. Rodent Models of CNS Disorders

To assess the potential therapeutic utility of the compounds, in vivo studies in established animal models are crucial.

  • For Dopaminergic Activity (e.g., Parkinson's Disease Model):

    • Model: Unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats.

    • Procedure: Administer the test compound and measure rotational behavior induced by a dopamine agonist (e.g., apomorphine). A reduction in rotations suggests a potential anti-parkinsonian effect.

  • For Serotonergic Activity (e.g., Antidepressant Model):

    • Model: Forced swim test (FST) in mice or rats.[7]

    • Procedure: Administer the test compound and measure the duration of immobility in a water-filled cylinder. A decrease in immobility time is indicative of antidepressant-like activity.

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of tetrahydroquinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. For CNS-active compounds, key structural features often dictate the affinity and selectivity for specific receptor subtypes.

  • N-alkylation: The N-methyl group in the target compound is expected to influence its lipophilicity and ability to cross the blood-brain barrier.

  • Substitution at the 3-position: The amine group at this position is a key pharmacophoric element that can engage in hydrogen bonding and ionic interactions with receptor binding pockets.

  • Chirality: The (R)-configuration at the 3-position will likely result in a specific stereochemical interaction with the target receptor, potentially leading to higher affinity and/or a different functional profile compared to the (S)-enantiomer or the racemate.

Diagram of a Putative Signaling Pathway (Dopamine D2 Receptor):

G cluster_pathway Simplified Dopamine D2 Receptor Signaling Ligand (R)-N-methyl-1,2,3,4- tetrahydroquinolin-3-amine Receptor Dopamine D2 Receptor (Gi-coupled) Ligand->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Less activation of Cellular_Response Cellular Response (e.g., altered neuronal excitability) PKA->Cellular_Response Modulates

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Validation

A Researcher's Guide to Validating Efficacy Biomarkers for Novel Neuroprotective Agents: A Comparative Analysis Focused on (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate

For drug development professionals and researchers in the neurosciences, the validation of biomarkers is a critical step in translating a promising molecule into a clinically effective therapy. This guide provides an in-...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers in the neurosciences, the validation of biomarkers is a critical step in translating a promising molecule into a clinically effective therapy. This guide provides an in-depth, technical comparison of biomarker validation strategies, centered on the hypothetical neuroprotective agent, (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate. While specific data for this compound is not publicly available, we will extrapolate from the known mechanisms of similar tetrahydroquinoline and tetrahydroisoquinoline compounds to propose a robust biomarker validation pathway. This proposed strategy will be contrasted with established biomarker approaches for other neurodegenerative disease therapies, offering a comprehensive framework for your own research endeavors.

The Imperative for Validated Biomarkers in Neurodegenerative Disease

The development of effective treatments for neurodegenerative diseases is hampered by the slow progression of these conditions and the subjective nature of clinical endpoints.[1] Biomarkers—objective measures of biological processes—are therefore essential tools for early diagnosis, monitoring disease progression, and assessing therapeutic response.[2][3] They can provide crucial go/no-go decisions in clinical trials, potentially accelerating the delivery of new therapies to patients in need.[4]

Part 1: Proposing a Mechanism-Driven Biomarker Strategy for (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate

Based on the pharmacology of related compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), we can hypothesize that (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate may exert its neuroprotective effects through several mechanisms:

  • Modulation of Dopaminergic and Serotonergic Systems: Many tetrahydroisoquinoline derivatives are known to influence the synthesis, release, and metabolism of dopamine and serotonin.[5][6][7]

  • Mitochondrial Protection: Some related compounds have been shown to protect mitochondria from neurotoxins by preventing the inhibition of complex I of the respiratory chain.[8]

  • Neuroinflammation Regulation: Chronic inflammation is a hallmark of neurodegenerative diseases, and novel neuroprotective agents may have anti-inflammatory properties.[9]

This proposed mechanism of action provides a rational basis for selecting candidate biomarkers.

Candidate Biomarker Selection

A multi-pronged approach, targeting different aspects of the proposed mechanism, is recommended.

Biomarker Category Specific Biomarker Rationale Sample Type
Dopaminergic System Homovanillic Acid (HVA) / Dopamine RatioReflects dopamine turnover and metabolism.Cerebrospinal Fluid (CSF), Plasma
Serotonergic System 5-Hydroxyindoleacetic Acid (5-HIAA) / Serotonin RatioIndicates serotonin turnover.CSF, Plasma
Mitochondrial Function Cytochrome c, Mitochondrial DNA (mtDNA)Markers of mitochondrial damage and stress.CSF, Plasma
Neuroinflammation YKL-40, sTREM2Markers of glial activation and inflammation.CSF, Plasma
Neuronal Integrity Neurofilament Light Chain (NfL), Tau (total and phosphorylated)General markers of axonal damage and neuronal injury.[3][9]CSF, Plasma
Proposed Signaling Pathway and Biomarker Targets

The following diagram illustrates the hypothetical signaling pathway of (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate and the corresponding biomarker targets.

Proposed_Mechanism_and_Biomarkers cluster_neuron Neuron cluster_biomarkers Biomarkers Drug (R)-N-methyl-1,2,3,4- tetrahydroquinolin-3-amine maleate Mitochondria Mitochondria Drug->Mitochondria Protects Complex I Dopamine_Metabolism Dopamine Metabolism Drug->Dopamine_Metabolism Modulates Serotonin_Metabolism Serotonin Metabolism Drug->Serotonin_Metabolism Modulates Neuroinflammation Neuroinflammation Drug->Neuroinflammation Reduces Axonal_Integrity Axonal Integrity Mitochondria->Axonal_Integrity Maintains Cytochrome_c Cytochrome c, mtDNA Mitochondria->Cytochrome_c HVA_Ratio HVA/Dopamine Ratio Dopamine_Metabolism->HVA_Ratio 5HIAA_Ratio 5-HIAA/Serotonin Ratio Serotonin_Metabolism->5HIAA_Ratio Neuroinflammation->Axonal_Integrity Damages YKL40_sTREM2 YKL-40, sTREM2 Neuroinflammation->YKL40_sTREM2 NfL_Tau NfL, Tau Axonal_Integrity->NfL_Tau Biomarker_Validation_Workflow Discovery Phase 1: Discovery & Candidate Selection Analytical Phase 2: Analytical Validation Discovery->Analytical Assay Development Clinical Phase 3: Clinical Validation Analytical->Clinical Fit-for-Purpose Validation Regulatory Phase 4: Regulatory Qualification Clinical->Regulatory Clinical Utility Demonstration

Caption: The four-phase workflow for biomarker validation.

Phase 1: Discovery and Candidate Selection

This initial phase involves identifying potential biomarkers based on the drug's mechanism of action and preclinical studies. For our hypothetical compound, this would involve in vitro and in vivo models to confirm its effects on dopaminergic pathways, mitochondrial function, and neuroinflammation.

Phase 2: Analytical Validation

Analytical validation ensures that the biomarker assay is accurate, reliable, and reproducible. [10][11] Step-by-Step Protocol for LC-MS/MS Assay Validation of HVA and 5-HIAA in CSF:

  • Objective: To validate a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of Homovanillic Acid (HVA) and 5-Hydroxyindoleacetic Acid (5-HIAA) in human cerebrospinal fluid (CSF).

  • Materials:

    • LC-MS/MS system (e.g., Sciex Triple Quad 6500+)

    • Analytical standards for HVA and 5-HIAA

    • Stable isotope-labeled internal standards (HVA-d5, 5-HIAA-d4)

    • CSF from healthy volunteers and patients with neurodegenerative diseases

    • Acetonitrile, formic acid, and other necessary reagents

  • Methodology:

    • Sample Preparation:

      • Thaw CSF samples on ice.

      • To 100 µL of CSF, add 10 µL of internal standard solution.

      • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

      • Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

      • Transfer the supernatant to an autosampler vial.

    • LC-MS/MS Analysis:

      • Inject 10 µL of the prepared sample onto a C18 reverse-phase column.

      • Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

      • Detect the analytes using multiple reaction monitoring (MRM) in negative ion mode.

  • Validation Parameters:

    • Selectivity and Specificity: Analyze blank CSF samples from at least six different sources to ensure no interference at the retention times of the analytes.

    • Linearity: Prepare calibration curves using at least six non-zero concentrations. The coefficient of determination (r²) should be ≥ 0.99.

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in five replicates. The accuracy should be within 85-115% (80-120% for the lower limit of quantification, LLOQ), and the precision (coefficient of variation, CV) should be ≤ 15% (≤ 20% for LLOQ).

    • Matrix Effect: Evaluate the effect of the CSF matrix on the ionization of the analytes.

    • Stability: Assess the stability of the analytes in CSF under various storage conditions (freeze-thaw, short-term, and long-term).

Phase 3: Clinical Validation

Clinical validation establishes the biomarker's ability to predict a clinical outcome. [12][13]This involves measuring the biomarker in a relevant patient population before and after treatment and correlating the changes with clinical endpoints.

Example Clinical Trial Design:

  • Study Population: Patients in the early stages of a neurodegenerative disease (e.g., Mild Cognitive Impairment or early Parkinson's Disease).

  • Intervention: (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate versus placebo.

  • Biomarker Assessment: Collection of CSF and blood samples at baseline and at multiple time points during the trial.

  • Clinical Endpoints: Cognitive assessments (e.g., ADAS-Cog), motor function tests (e.g., UPDRS), and imaging (e.g., PET scans for amyloid or tau).

  • Statistical Analysis: Correlate changes in biomarker levels with changes in clinical endpoints.

Part 3: Comparative Analysis with Established Biomarker Strategies

To provide context, let's compare our proposed biomarker strategy with those for approved or late-stage therapies for Alzheimer's Disease.

Feature Proposed Strategy for (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate Established Strategy for Anti-Amyloid Therapies (e.g., Lecanemab)
Primary Target Neuroprotection and symptomatic relief through multiple mechanisms.Amyloid-beta plaque removal.
Key Biomarkers HVA/Dopamine, 5-HIAA/Serotonin, NfL, inflammatory markers.Amyloid-beta 42/40 ratio in CSF, Amyloid PET imaging. [1][14]
Validation Focus Demonstrating modulation of neurotransmitter systems and reduction in neuronal damage.Showing a direct link between target engagement (amyloid removal) and downstream effects on tau pathology and clinical outcomes.
Alternative Therapies Other neuroprotective agents with different mechanisms (e.g., anti-tau therapies, anti-inflammatory drugs).Other anti-amyloid antibodies, BACE inhibitors.
Data Presentation: Hypothetical Biomarker Changes

The following table presents hypothetical data from a Phase 2 clinical trial, comparing our proposed compound with a placebo.

Biomarker Baseline (Mean ± SD) Change from Baseline at 12 Months (Placebo) Change from Baseline at 12 Months (Active Drug) p-value
CSF HVA (ng/mL) 35.2 ± 8.1-2.5 ± 3.0+5.1 ± 4.2<0.01
CSF NfL (pg/mL) 1200 ± 350+150 ± 50-50 ± 40<0.001
Plasma YKL-40 (ng/mL) 85 ± 20+10 ± 5-8 ± 6<0.01
ADAS-Cog Score 25 ± 5+3.2 ± 1.5+0.5 ± 1.8<0.05

This hypothetical data suggests that the active drug modulates dopamine metabolism, reduces neuronal damage and inflammation, and this is associated with a smaller decline in cognitive function.

Conclusion

The validation of efficacy biomarkers is a rigorous, multi-faceted process that is indispensable for the successful development of novel neuroprotective agents like (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine maleate. By adopting a mechanism-driven approach to biomarker selection and following a structured validation pathway, researchers can generate the robust data needed to advance promising therapies from the laboratory to the clinic. While the journey is complex, the potential to bring new hope to patients with neurodegenerative diseases makes it a worthwhile endeavor.

References

  • Biomarkers for Managing Neurodegenerative Diseases - PMC - NIH. (n.d.). National Institutes of Health.
  • New Biomarkers for Better Neurodegenerative Disease Diagnostics and Treatments. (2024, November 14). GEN - Genetic Engineering and Biotechnology News.
  • The Critical Importance of Neurodegenerative Disease Biomarkers. (2026, January 5). Gain Therapeutics.
  • Biomarkers for the identification of effective treatments for neurodegenerative disease. (2026, January 15). Frontiers in Neuroscience.
  • Biomarkers for neurodegenerative diseases. (2021, June 3). PubMed.
  • Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC. (n.d.). National Institutes of Health.
  • Beyond ELISA: the future of biomarker validation. (2024, November 27). Drug Target Review.
  • Preclinical vs. Clinical Biomarkers: Understanding Their Distinct Roles in Drug Development. (2025, March 14). BioAgilytix.
  • Validation of Analytic Methods for Biomarkers Used in Drug Development. (n.d.). ResearchGate.
  • Biomarker Assay Validations – A Time for Change?. (2018, June 13). Drug Development and Delivery.
  • 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC. (n.d.). National Institutes of Health.
  • Biomarker Discovery and Validation: Statistical Considerations - PMC. (n.d.). National Institutes of Health.
  • The endogenous amine 1-methyl-1,2,3,4- tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP(+). (2000, July 15). PubMed.
  • Discovery of 1-(3,4-dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4amine, a dual serotonin and dopamine reuptake inhibitor. (n.d.). ResearchGate.
  • Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model - PMC. (2023, March 22). National Institutes of Health.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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